10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one
Overview
Description
DMP 543, also known as 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, is a small molecule drug that acts as a potassium channel blocker. It was initially developed by Bristol Myers Squibb Co. and has been studied for its potential therapeutic effects in nervous system diseases, particularly Alzheimer’s disease . DMP 543 enhances the release of neurotransmitters, making it a potent neurotransmitter release enhancer .
Mechanism of Action
Target of Action
DMP 543, also known as XR-543 or 10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one, primarily targets the Potassium channel . Potassium channels play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes such as neurotransmission, muscle contraction, and insulin secretion .
Mode of Action
DMP 543 acts as a blocker of the Potassium channel . By blocking these channels, DMP 543 inhibits the flow of potassium ions out of the neurons, which can enhance the release of neurotransmitters .
Biochemical Pathways
The blocking of potassium channels by DMP 543 affects the neurotransmission pathway . This action leads to an increase in the release of neurotransmitters, which can enhance synaptic transmission and potentially improve cognitive function .
Pharmacokinetics
For instance, DMP 543 at a dose of 1 mg/kg causes more than a 100% increase in acetylcholine levels with the effect lasting more than 3 hours .
Result of Action
The primary result of DMP 543’s action is the enhanced release of neurotransmitters, specifically acetylcholine . This increase in neurotransmitter release can lead to improved synaptic transmission, which may have potential therapeutic benefits in conditions like Alzheimer’s disease .
Preparation Methods
The synthesis of DMP 543 involves the use of anthracenone as a core structure. The preparation method includes the installation of heteroarylmethyl substituents via enolate alkylation reactions. The incorporation of a pyridazine and a fluorinated pyridine results in the final compound . The synthetic route typically involves the following steps:
Formation of the anthracenone core: This involves the preparation of the anthracenone scaffold.
Enolate alkylation: The anthracenone core undergoes enolate alkylation with pyridazine and fluorinated pyridine to form the final product.
Chemical Reactions Analysis
DMP 543 undergoes several types of chemical reactions, including:
Oxidation: DMP 543 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: DMP 543 can undergo substitution reactions, particularly at the pyridinylmethyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
DMP 543 is similar to other potassium channel blockers such as linopirdine and XE991. it has several unique properties that distinguish it from these compounds:
Linopirdine: While linopirdine also enhances neurotransmitter release, DMP 543 has greater potency and a longer duration of action.
Similar compounds include:
- Linopirdine
- XE991
- JDP-107 : A novel KV7.2/7.3 channel blocker with improved properties for investigating psychiatric and neurodegenerative disorders .
DMP 543’s unique combination of potency, stability, and solubility makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
10,10-bis[(2-fluoropyridin-4-yl)methyl]anthracen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJBUUDUXGDXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432424 | |
Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160588-45-4 | |
Record name | DMP-543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160588454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DMP-543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD4418J7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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